1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride
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Overview
Description
1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride is a chemical compound with the molecular formula C11H22ClN3O. It is known for its unique structure, which includes a cyclopentyl group and a piperidinyl group connected through a urea linkage. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of cyclopentyl isocyanate with 4-piperidinol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
- The product is then purified through recrystallization or chromatography to obtain 1-Cyclopentyl-3-(piperidin-4-yl)urea.
- The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Cyclopentyl isocyanate: reacts with in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, depending on the specific oxidizing agent used.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups attached to the piperidinyl group.
Scientific Research Applications
1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-3-(piperidin-4-yl)urea: The base compound without the hydrochloride salt.
Cyclopentylurea derivatives: Compounds with similar cyclopentyl and urea structures.
Piperidinylurea derivatives: Compounds with similar piperidinyl and urea structures.
Uniqueness
1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride is unique due to its specific combination of cyclopentyl and piperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-cyclopentyl-3-piperidin-4-ylurea;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.ClH/c15-11(13-9-3-1-2-4-9)14-10-5-7-12-8-6-10;/h9-10,12H,1-8H2,(H2,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQZDEZCFPVWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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